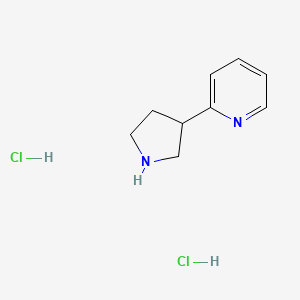

2-(Pyrrolidin-3-yl)pyridine dihydrochloride

Descripción

BenchChem offers high-quality 2-(Pyrrolidin-3-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-3-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-pyrrolidin-3-ylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUUYWWZFAOANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138411-43-3 |

Source

|

| Record name | 2-(pyrrolidin-3-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to Nornicotine: Structure, Pharmacology, and Analytical Considerations

A Note to Our Audience: Our initial objective was to provide a comparative analysis between the compound designated by CAS number 288247-82-5 and nornicotine. However, after an exhaustive search of publicly available chemical databases and scientific literature, we were unable to identify a chemical structure or any associated data for CAS 288247-82-5. This suggests that the provided CAS number may be inaccurate or belong to a compound not currently indexed in these resources.

Therefore, this guide has been re-scoped to offer an in-depth technical exploration of nornicotine, a compound of significant interest to researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and neuroscience.

Introduction to Nornicotine: A Key Nicotine Metabolite and Tobacco Alkaloid

Nornicotine is a naturally occurring alkaloid found in various plant species, most notably in tobacco (Nicotiana species).[1] It is structurally similar to nicotine but is distinguished by the absence of a methyl group on the pyrrolidine ring.[1] This seemingly minor structural difference has profound implications for its pharmacological and toxicological profile. Nornicotine is not only a constituent of tobacco products but also a primary metabolite of nicotine in humans and other mammals.[2] Its accumulation in the brain after chronic nicotine administration suggests a significant role in the long-term effects of tobacco use and nicotine dependence.[2] Furthermore, nornicotine is a precursor to the potent carcinogen N'-nitrosonornicotine (NNN), which is formed during the curing and processing of tobacco.[1]

This guide will provide a comprehensive overview of the chemical structure, pharmacological activity, and analytical methods for the characterization of nornicotine, offering valuable insights for researchers in the field.

Molecular Structure and Stereochemistry

The chemical formula for nornicotine is C₉H₁₂N₂, with a molar mass of 148.209 g·mol⁻¹.[1] Its IUPAC name is 3-(pyrrolidin-2-yl)pyridine. The core structure consists of a pyridine ring linked at the 3-position to the 2-position of a pyrrolidine ring.

A critical aspect of nornicotine's structure is its chirality. The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, giving rise to two enantiomers: (S)-nornicotine and (R)-nornicotine. The stereochemistry of nornicotine significantly influences its biological activity.

Pharmacological Profile: A Potent Nicotinic Acetylcholine Receptor Agonist

Nornicotine exerts its physiological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist at various nAChR subtypes, although its potency and efficacy can differ from that of nicotine.

Key Pharmacological Actions:

-

High Affinity for α6 and α7 nAChR Subunits: Research has shown that nornicotine possesses a high affinity for nAChRs containing α6 and α7 subunits.[1][2]

-

Dopamine Release: Through its action on nAChRs, nornicotine can inhibit the dopamine transporter (DAT) in the striatum, leading to an increase in dopamine levels in rats.[1] This mechanism is believed to contribute to the reinforcing effects of tobacco.

-

Relevance to Nicotine Dependence: The accumulation of nornicotine in the brain with chronic nicotine use suggests it may play a role in the development and maintenance of nicotine dependence.[2]

| Property | Nornicotine |

| Molecular Formula | C₉H₁₂N₂ |

| Molar Mass | 148.209 g·mol⁻¹[1] |

| IUPAC Name | 3-(pyrrolidin-2-yl)pyridine |

| Key Structural Feature | Demethylated nicotine[1] |

| Primary Mechanism of Action | Nicotinic Acetylcholine Receptor (nAChR) Agonist[2] |

| Key Receptor Subtypes | High affinity for α6 and α7 subunits[1][2] |

| Significant Biological Role | Precursor to the carcinogen N'-nitrosonornicotine (NNN)[1] |

Analytical Methodologies for Nornicotine Characterization

Accurate identification and quantification of nornicotine in various matrices, such as biological fluids and tobacco products, are crucial for research. Several analytical techniques are employed for this purpose.

Workflow for Nornicotine Analysis:

Step-by-Step Protocol for LC-MS/MS Analysis of Nornicotine in Plasma:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., d4-nornicotine).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

Nornicotine Transition: Precursor ion (Q1) m/z 149.1 -> Product ion (Q3) m/z 80.1

-

Internal Standard Transition: Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z 84.1

-

-

-

Data Analysis:

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Conclusion

Nornicotine is a multifaceted compound with significant implications for human health due to its presence in tobacco, its role as a major nicotine metabolite, and its potent pharmacological activity. A thorough understanding of its structural characteristics, its interactions with nAChRs, and the analytical methods for its detection is paramount for researchers in drug development, toxicology, and addiction studies. The lack of a methyl group compared to nicotine leads to distinct pharmacological and metabolic profiles that warrant continued investigation to fully elucidate its role in tobacco-related diseases and to explore its potential as a pharmacological tool.

References

-

Nornicotine - Wikipedia. [Link]

-

Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 160–167. [Link]

Sources

3-Substituted Pyrrolidine Analogs of Nicotine: A Technical Guide for Drug Discovery

The following technical guide details the medicinal chemistry, synthesis, and pharmacological evaluation of 3-substituted pyrrolidine analogs of nicotine . This class of compounds represents a strategic scaffold hop from the canonical 2-substituted nicotine core, offering unique opportunities to modulate selectivity between nicotinic acetylcholine receptor (nAChR) subtypes, particularly

Executive Summary

The development of nicotinic acetylcholine receptor (nAChR) ligands has historically relied on the nicotine scaffold (3-(1-methylpyrrolidin-2-yl)pyridine). However, the therapeutic window of nicotine is limited by non-selective activation of ganglionic (

3-Substituted pyrrolidine analogs —where the heteroaryl moiety or a functional group is positioned at the C3 carbon of the pyrrolidine ring—represent a privileged chemical space.[1] This structural modification alters the distance and vector between the cationic pyrrolidine nitrogen and the hydrogen-bond accepting pyridine nitrogen, a critical parameter for subtype selectivity. This guide outlines the rationale, synthesis, and evaluation of these analogs.

The Nicotinic Pharmacophore & Structural Rationale[2][3][4]

The Canonical vs. The 3-Substituted Scaffold

The classical nicotinic pharmacophore requires two essential features:

-

Cationic Center: A basic nitrogen (protonated at physiological pH) or quaternary ammonium.

-

H-Bond Acceptor: A pyridine nitrogen or carbonyl oxygen.

-

Internitrogen Distance: Typically 4.0–5.5 Å for high affinity at neuronal nAChRs.

In nicotine (a 2-substituted pyrrolidine), the internitrogen distance is constrained by the C2 attachment. Shifting the attachment to C3 (or introducing substituents at C3) fundamentally alters the torsional energy profile and the spatial projection of the basic nitrogen.

Mechanism of Selectivity

-

Selectivity: High-affinity binding often requires a specific "water-mediated" hydrogen bond network in the binding pocket. 3-substitution can lock the pyrrolidine ring in a conformation that favors the compact binding pocket of the

-

C3-Functionalization: Introducing small alkyl or aryl groups at the C3 position of the nicotine core (2-pyridyl-3-substituted-pyrrolidine) can create steric bulk that prevents binding to the neuromuscular junction, thereby improving the safety profile.

Figure 1: Pharmacophore comparison between canonical nicotine and 3-substituted analogs. The shift in substitution alters the internitrogen vector, driving subtype selectivity.

Medicinal Chemistry Strategy

Key Analog Classes

-

3-Pyridyl-Pyrrolidines (Isomeric Nicotine): The pyridine ring is directly attached to C3 of the pyrrolidine. These are often explored as "conformationally flexible" analogs.

-

3-Alkoxy-Pyrrolidines (Ether Linkers): Analogous to the potent A-85380 series. An ether linker at C3 provides rotational freedom and an additional H-bond acceptor (the ether oxygen).

-

C3-Alkyl Nicotines: Retaining the C2-pyridine attachment but adding methyl/ethyl groups at C3 to restrict ring puckering.

Structure-Activity Relationship (SAR) Summary

| Feature | Modification | Effect on Pharmacology |

| Pyrrolidine N | Methylation (Tertiary amine) | Increases |

| Pyrrolidine N | H (Secondary amine) | Often increases |

| C3 Substituent | Aryl (Pyridine) | Maintains nicotinic activity; alters metabolic stability. |

| C3 Substituent | Ether (-O-CH2-Py) | Significantly increases potency (e.g., A-85380 class).[2][3] |

| Stereochemistry | (S) vs (R) | Enantiomers often show >100-fold difference in |

Synthesis Protocols

Accessing 3-substituted pyrrolidines requires distinct synthetic logic compared to the natural product extraction or biosynthesis of nicotine. Two primary routes are recommended for drug discovery campaigns.

Route A: Palladium-Catalyzed Hydroarylation (Direct C3-Arylation)

This method is efficient for generating 3-aryl pyrrolidines from pyrrolines.

-

Reagents:

or -

Substrate: N-Boc-2,3-dihydro-1H-pyrrole (N-Boc-pyrroline).

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried Schlenk flask with N-Boc-pyrroline (1.0 equiv), Aryl diazonium tetrafluoroborate (1.2 equiv), and

(5 mol%). -

Solvent: Add anhydrous MeOH or dioxane (0.1 M).

-

Reaction: Stir at room temperature (or 60°C depending on aryl sterics) for 12–24 hours under

atmosphere. -

Workup: Filter through a Celite pad to remove Pd black. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Deprotection: Treat with TFA/DCM (1:1) to yield the free amine.[4]

Route B: Mitsunobu Etherification (Ether-Linked Analogs)

Ideal for synthesizing A-85380 analogs where a linker exists between the pyrrolidine C3 (or C2-methyl) and the pyridine.

-

Reagents:

, DIAD (Diisopropyl azodicarboxylate), 3-Hydroxypyridine. -

Substrate: N-Boc-3-pyrrolidinol (commercially available as chiral enantiomers).

Step-by-Step Protocol:

-

Activation: Dissolve N-Boc-3-pyrrolidinol (1.0 equiv) and 3-hydroxypyridine (1.1 equiv) in anhydrous THF at 0°C.

-

Coupling: Add

(1.2 equiv). Then, add DIAD (1.2 equiv) dropwise over 20 minutes to maintain temperature. -

Reflux: Allow to warm to RT, then reflux for 16 hours.

-

Quench: Cool to RT, quench with water, extract with EtOAc.

-

Purification: Silica gel chromatography.

-

N-Methylation (Optional): After Boc-deprotection, perform reductive amination with HCHO/NaBH(OAc)3.

Figure 2: Synthetic workflow for ether-linked 3-substituted pyrrolidine analogs via Mitsunobu coupling.

Pharmacological Profiling & Validation

To validate the "drug-likeness" and efficacy of the synthesized analogs, a tiered screening approach is required.

Tier 1: Radioligand Binding Assays ( )

Determine affinity for the target (

-

Source: Rat cortical membranes or HEK293 cells stably expressing human

-

Radioligand:

-Epibatidine (high affinity, non-selective) or -

Protocol:

-

Incubate membranes with radioligand (0.5 nM) and test compound (10 concentrations, 0.1 nM – 10

M). -

Incubate for 75 min at 4°C (to reduce receptor desensitization effects).

-

Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Calculate

using the Cheng-Prusoff equation.

-

Tier 2: Functional Assays (Efficacy)

Binding does not equal activation. You must distinguish agonists from antagonists.

-

Method: Calcium Flux (FLIPR) or Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes.

-

Metric: Measure current (

) relative to Acetylcholine (ACh) control.-

Full Agonist: >80% ACh response.

-

Partial Agonist: 20–80% ACh response (often preferred for smoking cessation to reduce desensitization).

-

Antagonist: Inhibits ACh-induced current.

-

Data Interpretation Table

| Compound Profile | Selectivity ( | Indication Potential | |

| A-85380 (Ref) | ~0.05 nM | > 1000x | Research Tool (Toxic) |

| Nicotine | ~1-10 nM | ~10-50x | Smoking Cessation |

| 3-Subst.[2] Analog A | < 10 nM | > 500x | Neuropathic Pain / Depression |

| 3-Subst. Analog B | > 100 nM | < 10x | Likely Fail (Poor selectivity) |

Future Directions: Allosteric Modulation

Recent trends suggest that 3-substituted pyrrolidines can be engineered not just as orthosteric agonists, but as Positive Allosteric Modulators (PAMs) if the substituent extends into the "vestibule" of the receptor.

-

Recommendation: When synthesizing 3-substituted analogs, include a "linker scan" (varying carbon chain length at C3) to probe allosteric pockets adjacent to the orthosteric site.

References

-

Recent Developments in Novel Antidepressants Targeting

-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. -

A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology.

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.

-

Pyrrolidinyl benzofurans and benzodioxanes: Selective

nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters. -

Determinants for

vs.

Sources

Using 2-(pyrrolidin-3-yl)pyridine as a secondary amine building block

Application Note: Strategic Utilization of 2-(Pyrrolidin-3-yl)pyridine as a Secondary Amine Building Block

Abstract

This guide details the chemical properties, synthetic utility, and handling protocols for 2-(pyrrolidin-3-yl)pyridine (CAS: 2138411-43-3 / 1909348-27-1 for HCl salts), a versatile secondary amine building block.[1] Unlike its structural isomer nornicotine (3-(pyrrolidin-2-yl)pyridine), this scaffold offers a unique vector for substituent projection and reduced affinity for nicotinic acetylcholine receptors (nAChRs), making it a valuable motif in the design of kinase inhibitors, GPCR ligands, and deubiquitinase (e.g., USP30) inhibitors.[1] This document provides validated protocols for free-basing, amide coupling, and SNAr functionalization.[1]

Introduction & Structural Significance

In modern drug discovery, the rigidification of amine side chains is a proven strategy to improve potency and metabolic stability.[1] 2-(Pyrrolidin-3-yl)pyridine provides a constrained pyrrolidine ring linked to a pyridine moiety.[1]

-

Structural Distinction:

-

Medicinal Chemistry Advantages:

-

Vector Diversity: The C3-attachment point projects the amine nitrogen in a distinct spatial orientation compared to C2-linked pyrrolidines, allowing access to novel chemical space in enzyme pockets.[1]

-

Reduced Lipophilicity: The pyridine nitrogen (ClogP contribution ~0.6) lowers the overall logP compared to a phenyl ring, improving solubility.[1]

-

pKa Modulation: The electron-withdrawing nature of the pyridine ring (attached at C3) slightly depresses the pKa of the pyrrolidine nitrogen (~9.5–10.[1]0) compared to alkyl pyrrolidines, potentially enhancing permeability while maintaining nucleophilicity.[1]

-

Chemical Reactivity & Handling

Physicochemical Profile

-

Molecular Weight: 148.21 g/mol (Free base).[2]

-

Forms: Typically supplied as a dihydrochloride salt (2HCl).

-

Acidity (pKa):

-

Solubility: Highly soluble in water, MeOH, DMSO. Free base is soluble in DCM, EtOAc.[1]

Storage and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Oxidation: Secondary amines are prone to slow oxidation (N-oxide formation) upon prolonged air exposure.[1] Store under argon/nitrogen.

Synthetic Applications & Protocols

The secondary amine of the pyrrolidine ring is the primary reactive handle.[1] The pyridine nitrogen is significantly less nucleophilic but can interfere with metal-catalyzed reactions (Pd poisoning) if not accounted for.[1]

Protocol A: Preparation of the Free Base

Context: Most commercial sources supply the dihydrochloride salt. For reactions sensitive to excess acid (e.g., Pd-catalyzed couplings) or requiring precise stoichiometry, free-basing is recommended.[1]

Reagents: 2-(Pyrrolidin-3-yl)pyridine·2HCl, NaOH (1M), Dichloromethane (DCM).[1]

-

Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in minimal water (approx. 5 mL/g).

-

Basification: Cool to 0°C. Slowly add 1M NaOH (2.5 eq) with stirring until pH > 12.

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL/g).[1] Note: The free base is moderately polar; multiple extractions are necessary.

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Concentration: Filter and concentrate in vacuo to yield the pale yellow oil. Use immediately.

Protocol B: Amide Coupling (HATU Method)

Context: Attaching the scaffold to a carboxylic acid core (e.g., for kinase hinge binders).

Reagents:

-

Carboxylic Acid (R-COOH): 1.0 eq[1]

-

2-(Pyrrolidin-3-yl)pyridine (Free base or HCl salt): 1.1 eq[1]

-

HATU: 1.2 eq

-

DIPEA: 3.0 eq (use 5.0 eq if using HCl salt)[1]

-

Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir at Room Temperature (RT) for 5 minutes.

-

Mechanism: HATU generates the activated O-7-azabenzotriazole ester.[1]

-

-

Addition: Add 2-(Pyrrolidin-3-yl)pyridine (1.1 eq).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup:

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Context: Reacting the scaffold with chloropyrimidines or fluoronitrobenzenes.

Reagents:

-

Aryl Halide (Ar-Cl/F): 1.0 eq[1]

-

2-(Pyrrolidin-3-yl)pyridine[3]·2HCl: 1.2 eq

-

Base: Cs₂CO₃ (3.0 eq) or TEA (3.0 eq)[1]

-

Solvent: DMSO or NMP

Step-by-Step:

-

Setup: Combine Aryl Halide and amine salt in DMSO (0.2 M).

-

Base Addition: Add Cs₂CO₃.

-

Heating: Heat to 80–100°C.

-

Note: The pyridine ring in the scaffold is electron-poor but does not activate the pyrrolidine enough to hinder nucleophilicity.[1]

-

-

Monitoring: Reaction is usually complete within 1–3 hours.

-

Workup: Pour into ice water. If a solid precipitates, filter.[1] If not, extract with EtOAc/IPA (3:1) to ensure recovery of the polar product.[1]

Strategic Visualization (Workflows)

The following diagram illustrates the decision matrix for using this building block in library synthesis.

Caption: Decision tree for synthetic pathways using 2-(pyrrolidin-3-yl)pyridine based on target class.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Amide Coupling | Pyridine interference or salt formation.[1] | Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P often works better for hindered or heterocyclic amines.[1] |

| Regioselectivity Issues | Reaction at Pyridine-N (rare but possible with highly reactive electrophiles).[1] | Ensure the Pyrrolidine-NH is free (not protonated) while keeping the Pyridine-N less basic.[1] Use stoichiometric base control. |

| Product Retention in Aqueous | Product is highly polar due to dual nitrogens.[1] | Use "salting out" method (saturate aqueous layer with NaCl) and extract with DCM:IPA (9:1) or Chloroform:IPA (3:1). |

References

-

Structural Analogs in Drug Discovery: Pyrrolidine in Drug Discovery: A Versatile Scaffold. IRIS UniPA.[1] Retrieved from [Link][1]

-

General Amide Coupling Protocols: Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] (General Reference for HATU/T3P methodology).

-

USP30 Inhibitor Scaffolds: 1-cyanopyrrolidine compounds as USP30 inhibitors. Google Patents (CN107484415B).[1] Retrieved from

Sources

Strategic Functionalization of 2-(pyrrolidin-3-yl)pyridine via Reductive Amination

Executive Summary

Target Molecule: 2-(pyrrolidin-3-yl)pyridine (CAS: 2138411-43-3 for 2HCl salt). Class: Pyridine-substituted saturated heterocycle.[1] Primary Application: Nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and fragment-based drug discovery (FBDD).

This application note details high-fidelity protocols for the

We present three validated methodologies:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) in DCE/THF (High Chemoselectivity).

-

Method B (Alternative): Sodium Cyanoborohydride (

) in MeOH (For acid-sensitive substrates). -

Method C (Scale-Up): Catalytic Hydrogenation (Green/Industrial).

Strategic Analysis & Mechanistic Insight

The Dichotomy

The core challenge is the basicity differential.

-

Pyrrolidine NH (

): Highly basic. In the commercially available dihydrochloride salt form, this nitrogen is protonated ( -

Pyridine N (

): Less basic. It can act as a Lewis base, potentially coordinating to metal catalysts (in Method C) or interfering with Lewis acidic reducing agents.

Reaction Mechanism: The Iminium Pivot

Reductive amination of secondary amines proceeds via an iminium ion intermediate, not a neutral imine.

-

Nucleophilic Attack: The free secondary amine attacks the aldehyde/ketone to form a hemiaminal.

-

Dehydration: Acid catalysis facilitates water loss to generate the electrophilic iminium ion (

). -

Hydride Transfer: The reducing agent delivers a hydride to the iminium carbon.[2]

Critical Control Point: If the reaction pH is too low (< 4), the pyridine ring protonates, potentially altering solubility. If pH is too high (> 7), the iminium ion formation is slow (lack of acid catalysis). Optimal pH window: 5.0 – 6.0.

Figure 1: Mechanistic pathway of secondary amine reductive amination. The formation of the iminium ion is the rate-determining step in hindered systems.

Experimental Protocols

Method A: The Gold Standard (STAB Protocol)

Reagent: Sodium Triacetoxyborohydride (

Materials

-

Substrate: 2-(pyrrolidin-3-yl)pyridine dihydrochloride (1.0 equiv).

-

Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).

-

Base: Triethylamine (

) or DIPEA (2.0–2.2 equiv) – Critical for neutralizing the HCl salt. -

Reductant:

(1.5 equiv).[7] -

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Only required for ketones or hindered aldehydes.

-

Solvent: Anhydrous DCE (preferred) or THF.

Step-by-Step Protocol

-

Free-Basing (In-Situ):

-

To a reaction vial equipped with a stir bar, add 2-(pyrrolidin-3-yl)pyridine dihydrochloride (1.0 mmol) and anhydrous DCE (5 mL).

-

Add

(2.1 mmol) dropwise. Stir for 15 minutes at Room Temperature (RT). The suspension should become milky or clear depending on solubility.

-

-

Imine/Iminium Formation:

-

Add the Aldehyde/Ketone (1.1–1.5 mmol).

-

Optional: If reacting with a ketone, add AcOH (1.0 mmol) now.

-

Stir for 30–60 minutes at RT. (For sterically hindered ketones, stir for 2–4 hours).

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add

(1.5 mmol) in one portion. -

Remove ice bath and stir at RT.

-

Monitoring: Check LC-MS after 2 hours. Most aldehyde reactions complete in <3 hours; ketones may require overnight (12-16h).

-

-

Quench & Workup:

-

Quench by adding saturated aqueous

(5 mL). Stir vigorously for 15 min until gas evolution ceases. -

Extract with DCM (

mL). -

Wash combined organics with Brine. Dry over

.[8] -

Concentrate in vacuo.

-

Method B: The "Borch" Conditions (NaCNBH3)

Reagent: Sodium Cyanoborohydride (

Protocol

-

Preparation: Dissolve 2-(pyrrolidin-3-yl)pyridine dihydrochloride (1.0 mmol) in MeOH (5 mL).

-

pH Adjustment: Add

(2.0 mmol) to neutralize. Check pH; if > 6, add drops of AcOH until pH is ~5–6. -

Addition: Add Aldehyde/Ketone (1.2 mmol) and

(1.5 mmol) simultaneously. -

Reaction: Stir at RT for 12–24 hours.

-

Workup: Critical Safety Step. Acidify carefully with 1M HCl (in fume hood) to decompose residual borohydride (Caution: HCN gas). Neutralize with NaOH to pH > 10. Extract with EtOAc.[8]

Data Summary & Troubleshooting

Comparative Analysis of Reducing Agents

| Feature | STAB ( | Cyanoborohydride ( | H2 / Pd-C |

| Selectivity | Excellent (Iminium > Carbonyl) | Good (pH dependent) | Low (Reduces alkenes/nitro) |

| Solvent | DCE, THF, Toluene | MeOH, EtOH, | MeOH, EtOH, EtOAc |

| Toxicity | Low (Borate salts) | High (Cyanide) | Low |

| Reaction Rate | Fast (1–4 h) | Slow (12–24 h) | Variable |

| Water Tolerance | Low (Decomposes) | High | N/A |

| Recommendation | Primary Choice | Secondary Choice | Scale-up Only |

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Conversion | Amine salt not neutralized. | Ensure 2.0+ equiv of base ( |

| No Reaction (Ketone) | Steric hindrance / slow iminium formation. | Add 1.0 equiv Acetic Acid; Use |

| Dialkylation | N/A for this substrate. | This substrate is a secondary amine; dialkylation forms a quaternary ammonium (rare). |

| Pyridine Reduction | Over-reduction (Method C). | Switch from H2/Pd to STAB (Method A). Pyridine is stable to STAB. |

Workflow Visualization

Figure 2: Operational workflow for the STAB-mediated reductive amination of 2-(pyrrolidin-3-yl)pyridine salts.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[9] [Link]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897-2904. [Link]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. jove.com [jove.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Optimized Calcium Flux Assay Conditions for Pyridine-Pyrrolidine Ligands

Target Class: Nicotinic Acetylcholine Receptors (nAChRs) | Assay Type: High-Throughput Fluorescence

Abstract & Application Context

Pyridine-pyrrolidine scaffolds represent a privileged chemical class in neuropharmacology, forming the core structure of nicotine, varenicline, and numerous investigational drugs targeting Nicotinic Acetylcholine Receptors (nAChRs), specifically the

While versatile, these ligands present unique challenges in calcium flux assays due to two factors:

-

Rapid Desensitization: nAChRs are ligand-gated ion channels (LGICs) that desensitize in milliseconds to seconds, requiring high-speed fluidics and detection.

-

Physicochemical Properties: The pyrrolidine nitrogen is highly basic (

), requiring strict pH control to maintain consistent ionization states during the assay.

This guide details a self-validating protocol for characterizing these ligands using FLIPR (Fluorometric Imaging Plate Reader) or FDSS (Functional Drug Screening System) platforms.

Mechanism of Action

The assay relies on the conversion of a receptor-ligand interaction into a quantifiable fluorescent signal. Pyridine-pyrrolidine ligands bind to the orthosteric site of the nAChR, triggering a conformational change that opens the cation channel.

DOT Diagram 1: Signal Transduction Pathway

Caption: Kinetic pathway of nAChR activation. Note the critical dependency on channel gating speed prior to desensitization.

Critical Assay Variables

A. Dye Selection: The Case for Calcium 6

For nAChR targets, standard Fluo-4 is often insufficient due to the rapid kinetics and lower signal-to-noise ratio.

-

Recommendation: Use Calcium 6 (Molecular Devices) or Cal-520 .

-

Reasoning: These dyes possess a higher quantum yield and better intracellular retention. Crucially, they utilize a "no-wash" quencher technology that suppresses extracellular background, allowing for immediate reading upon compound injection—vital for capturing the fast "peak" response of nAChRs.

B. The "Probenecid Requirement"

Many cell lines used for nAChR expression (CHO, HEK293) express Organic Anion Transporters (OATs) that actively pump anionic dyes out of the cell.

-

Protocol: Add 2.5 mM Probenecid to the dye loading buffer.

-

Preparation: Dissolve Probenecid in 1N NaOH first (it is insoluble in water), then dilute into the buffer. Failure to do this results in high background and signal drift.

C. pH and Ligand Ionization

The pyrrolidine amine is basic.[1] At physiological pH (7.4), it is protonated (

-

Buffer Control: Use HBSS buffered with 20 mM HEPES , pH 7.4.

-

Warning: Avoid phosphate-only buffers if using high concentrations of calcium, as precipitation can occur. Ensure the compound stock (in DMSO) does not shift the assay well pH locally.

Detailed Experimental Protocol

Phase 1: Cell Preparation[2][3]

-

Cell Line: HEK293 or CHO stably expressing human

or -

Plating: 50,000 cells/well in Poly-D-Lysine (PDL) coated 96-well black/clear-bottom plates.

-

Incubation: 16–24 hours at 37°C, 5%

. Confluency should be >90% to prevent cell detachment during fluidic addition.

Phase 2: Reagent Preparation

1. Assay Buffer (1X):

-

HBSS (with

and -

20 mM HEPES

-

pH adjusted to 7.4

2. Dye Loading Solution:

-

Dissolve one vial of Calcium 6 reagent in 10 mL Assay Buffer.

-

Add Probenecid to final 2.5 mM.[4]

-

Optional: For

nAChR assays, add PNU-120596 (10

3. Compound Plate:

-

Prepare Pyridine-Pyrrolidine ligands in 100% DMSO (10 mM Stock).

-

Perform 1:3 serial dilutions in DMSO.

-

Transfer to a "Source Plate" and dilute with Assay Buffer such that the final DMSO concentration on cells will be <0.5% .

Phase 3: Assay Workflow (FLIPR/FDSS)

DOT Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for nAChR calcium flux. The Room Temperature (RT) equilibration in Step 4 is crucial to minimize thermal gradients.

Phase 4: Instrument Settings (Critical)

Because nAChRs desensitize rapidly, standard GPCR settings (slow addition) will miss the peak.

| Parameter | Setting | Rationale |

| Excitation/Emission | 485 nm / 525 nm | Standard FITC/Fluo filter set. |

| Baseline Read | 10 seconds | Establish stable fluorescence ( |

| Addition Volume | 20 | 5X concentration addition ensures rapid mixing. |

| Dispense Speed | 20–50 | Crucial: Must be fast to synchronize channel opening. |

| Read Interval | 1 second (first 60s) | High temporal resolution needed for fast kinetics. |

| Gain | Adjust to ~10,000 RFU | Ensure baseline is well above background noise. |

Data Analysis & Troubleshooting

Calculation:

Calculate the response as

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Signal Window | Receptor desensitization | Increase injection speed; Ensure cells are at RT before run. |

| High Background | Dye leakage | Fresh Probenecid (2.5 mM); Check pH of buffer. |

| Variability (High CV) | Cell detachment | Use PDL-coated plates; Reduce dispense height/speed slightly if cells are washing away. |

| No Response | Ligand Insolubility | Check Pyridine-Pyrrolidine solubility; Ensure DMSO <0.5%. |

References

-

Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Protocol. Retrieved from [Link]

-

Nashmi, R., et al. (2003).[5] Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits. Journal of Neuroscience, 23(37), 11554-11567. Retrieved from [Link]

-

Su, T., et al. (2005). A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor.[6] Acta Pharmacologica Sinica, 26, 1166–1172. Retrieved from [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. PBX Calcium Assay Kit (For Probenecid Sensitive Assays) [bdbiosciences.com]

- 3. content.abcam.com [content.abcam.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. jneurosci.org [jneurosci.org]

- 6. A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing racemization during 2-(pyrrolidin-3-yl)pyridine synthesis

Topic: Minimizing racemization during 2-(pyrrolidin-3-yl)pyridine synthesis Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Topic: 2-(Pyrrolidin-3-yl)pyridine Synthesis & Stabilization

Welcome to the ChiraGuard Technical Support Hub. This guide addresses the specific stereochemical challenges associated with the synthesis of 2-(pyrrolidin-3-yl)pyridine (and structurally related 3-arylpyrrolidines). The structural motif—a pyridine ring attached to the chiral 3-position of a pyrrolidine—creates a unique electronic environment that renders the chiral center highly susceptible to racemization, particularly under basic conditions.

Module 1: The Racemization Mechanism (The "Why")

Before troubleshooting, it is critical to understand the driving force behind the loss of optical purity. The chiral center at C3 of the pyrrolidine ring is "benzylic-like" relative to the pyridine ring.

The Electronic Trap: The pyridine ring is electron-deficient. When attached to the C3 position, it inductively withdraws electron density from the C3-H bond. If the pyrrolidine nitrogen is protected with an electron-withdrawing group (like Boc or Cbz), the acidity of the C3 proton increases further.

-

Trigger: Strong bases (e.g., NaH, KOtBu) or prolonged exposure to weak bases (e.g., Et3N, K2CO3) in polar aprotic solvents.

-

Pathway: Deprotonation leads to a planar carbanion intermediate stabilized by the pyridine ring. Reprotonation occurs non-stereoselectively, resulting in a racemate.

Figure 1: Mechanism of base-catalyzed racemization in 2-(pyrrolidin-3-yl)pyridine. The pyridine ring stabilizes the planar anionic intermediate, facilitating the loss of stereochemistry.

Module 2: Synthetic Route Optimization

FAQ: Which coupling strategy minimizes racemization?

Q: I am using Negishi coupling with 3-iodopyrrolidine. Why is my product 20% racemized? A: Racemization in cross-coupling often stems from "metal walking" or slow reductive elimination.

-

The Issue: Secondary alkyl-zinc reagents (the pyrrolidine partner) can undergo

-hydride elimination and re-insertion, scrambling the stereocenter before coupling occurs. -

The Fix:

-

Switch Ligands: Use bulky, electron-rich phosphine ligands like CPhos or RuPhos . These accelerate the reductive elimination step, giving the metal less time to "walk."

-

Invert the Partners: Instead of a chiral nucleophile (pyrrolidine-Zn), use a chiral electrophile (3-iodopyrrolidine) and a 2-pyridyl metal species. However, SN2 oxidative addition can still be risky.

-

Alternative: Use Suzuki-Miyaura coupling with chiral alkylboronates, which are generally more configurationally stable than zinc reagents.

-

Protocol: Low-Risk Suzuki Coupling

Standard conditions often fail. Use this modified protocol for secondary alkyl halides.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(OAc)2 + CataCXium A | High activity allows lower temperatures. |

| Base | Cs2CO3 (Anhydrous) | Weaker bases reduce C3 deprotonation risk compared to alkoxides. |

| Solvent | Toluene/Water (10:1) | Biphasic systems can suppress base-mediated racemization. |

| Temp | < 80°C | Thermal energy accelerates proton exchange. Keep it as low as possible. |

Module 3: Critical Workup & Isolation (The Danger Zone)

Most racemization events occur after the reaction, during workup.

Troubleshooting Guide: The "Basification" Trap

Symptom: "My reaction showed 99% ee, but after Boc-deprotection and workup, I isolated 60% ee." Diagnosis: You likely used a strong base (NaOH) or allowed the pH to spike >10 during the neutralization of the TFA/HCl salt. Solution: The free base amine is stable, but the transition from salt to free base in the presence of excess base is dangerous.

Safe Deprotection Workflow:

-

Acid Removal: Evaporate TFA/HCl completely. Atrace of acid is better than excess base.

-

Solvent Switch: Dissolve the crude salt in DCM (dichloromethane).

-

Cold Neutralization: Cool the mixture to 0°C .

-

Buffer Only: Do NOT use NaOH. Use Saturated NaHCO3 (pH ~8.5) or K3PO4 (mild).

-

Rapid Extraction: Shake quickly, separate layers, and dry the organic layer immediately over Na2SO4. Do not let the free amine sit in aqueous base.

Figure 2: Decision tree for the neutralization of pyrrolidine salts. Avoiding high pH is crucial for maintaining stereochemical integrity.

Module 4: Resolution & Purification

If you suspect partial racemization (e.g., ee drops to 80%), you can recover optical purity without restarting the synthesis.

Method: Diastereomeric Salt Crystallization

Since 2-(pyrrolidin-3-yl)pyridine is an amine, it forms salts with chiral acids.

-

Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

-

Solvent: Ethanol or MeOH/Acetone mixtures.

-

Protocol:

-

Dissolve racemate in hot ethanol.

-

Add 0.5 - 1.0 eq of L-Tartaric acid.

-

Cool slowly to 4°C.

-

Filter crystals.[1] The solid is usually enriched in one enantiomer (check specific rotation).

-

Recrystallize until >99% ee is achieved.

-

References

-

Acidity of Alpha-Hydrogens

- Source: Chemistry LibreTexts. (2020).

- Relevance: Establishes the fundamental pKa trends that make the C3 proton acidic due to the adjacent electron-poor pyridine ring.

-

Racemization Mechanisms in Drug Discovery

- Source: Smith, S. W. (2009). "Chiral Toxicology: It's the Same Thing...Only Different." Toxicological Sciences.

- Relevance: Discusses the in vivo and in vitro racemization risks of chiral drugs with acidic protons.

-

Chiral Separation of Pyrrolidine Derivatives

-

Source: BenchChem. (2025).[1] "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers."

- Relevance: Provides protocols for diastereomeric salt crystallization applicable to 3-substituted pyrrolidines.

-

(General reference for resolution protocols cited in search)

-

-

Synthesis of Chiral Pyrrolidines

- Source: MDPI. (2021). "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs."

- Relevance: Reviews synthetic routes including cycloaddition and hydrogenation that avoid l

Sources

Separating 2-(pyrrolidin-3-yl)pyridine from regioisomeric byproducts

Technical Support Center: Isomer Separation

Introduction: The Regioisomer Challenge in Drug Development

In the synthesis of pharmacologically active heterocycles, the formation of regioisomers is a common and significant challenge. 2-(Pyrrolidin-3-yl)pyridine, a key structural motif in medicinal chemistry, is often accompanied by isomers such as 2-(pyrrolidin-2-yl)pyridine or 4-(pyrrolidin-3-yl)pyridine, depending on the synthetic route. These isomers frequently possess nearly identical physical properties, such as boiling point and molecular weight, rendering classical separation techniques like distillation ineffective. However, their distinct biological activities and toxicological profiles necessitate their complete separation to ensure the safety and efficacy of a drug candidate.

This technical guide provides a structured, problem-solving approach to developing robust analytical and preparative methods for separating 2-(pyrrolidin-3-yl)pyridine from its challenging regioisomeric byproducts. We will move from foundational physicochemical principles to advanced chromatographic and non-chromatographic strategies, equipping you with the knowledge to troubleshoot and optimize your purification workflow.

Section 1: Understanding the Core Challenge: Physicochemical Properties

A successful separation strategy is built upon exploiting the subtle, yet critical, differences in the physicochemical properties of the isomers.

Q1: What are the key molecular properties that I can exploit for the separation of 2-(pyrrolidin-3-yl)pyridine and its regioisomers?

A1: The most significant exploitable difference lies in the basicity (pKa) of the two nitrogen atoms within the molecular structure. The boiling points and hydrophobicity of the isomers are often too similar for straightforward separation.

-

Basicity (pKa): Your target molecule contains two basic centers: the aliphatic nitrogen of the pyrrolidine ring and the aromatic nitrogen of the pyridine ring. The pyrrolidine nitrogen is significantly more basic (pKa of its conjugate acid is ~11.3) than the pyridine nitrogen (pKa of its conjugate acid is ~5.3)[1][2]. This >5 pKa unit difference is the single most powerful handle for separation. While the exact pKa values of the regioisomers will vary slightly, the pyrrolidine nitrogen will always be the primary site of protonation under typical acidic conditions. This differential protonation can be leveraged in ion-exchange chromatography, pH-controlled liquid-liquid extraction, and pH-zone-refining chromatography.

-

Polarity and Hydrophobicity (LogP): As hydrophilic basic compounds, the isomers will have similar polarities[3][4]. The LogP value for the related compound 3-(pyrrolidin-2-yl)pyridine is low (0.17), indicating high water solubility[5]. This makes standard reversed-phase chromatography challenging without mobile phase modifiers that can interact with the basic nitrogens.

-

Boiling Point: The boiling points of these isomers are generally high and very close. For example, 3-(pyrrolidin-2-yl)pyridine has a boiling point of 107-108 °C at 2 mmHg[6][7]. Fractional distillation is therefore not a viable method for achieving high isomeric purity.

Diagram 1: Key Physicochemical Properties for Separation

Sources

- 1. quora.com [quora.com]

- 2. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]

- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 4. Pyridine | SIELC Technologies [sielc.com]

- 5. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5746-86-1 Cas No. | 3-(Pyrrolidin-2-yl)pyridine | Apollo [store.apolloscientific.co.uk]

- 7. chemsynthesis.com [chemsynthesis.com]

A Comparative Analysis of the Binding Affinity of 2-(pyrrolidin-3-yl)pyridine and Nicotine to Nicotinic Acetylcholine Receptors

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of nicotinic acetylcholine receptor (nAChR) research, understanding the nuanced interactions of ligands is paramount for the development of selective and efficacious therapeutics. This guide provides a detailed comparative analysis of the binding affinity of two closely related pyridinyl-pyrrolidine ligands: the well-characterized agonist nicotine (S)-3-(1-methylpyrrolidin-2-yl)pyridine and its structural isomer, 2-(pyrrolidin-3-yl)pyridine.

While extensive data exists for nicotine, a comprehensive, direct comparison of the binding profile of 2-(pyrrolidin-3-yl)pyridine across various nAChR subtypes is less prevalent in the literature. This guide will synthesize available data for nicotine, discuss the anticipated impact of the structural differences in 2-(pyrrolidin-3-yl)pyridine on receptor binding based on established structure-activity relationships (SAR), and provide detailed experimental protocols for researchers to conduct their own comparative binding studies.

Introduction to the Ligands and the Target: Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3] The diverse assembly of different α and β subunits gives rise to a multitude of nAChR subtypes, each with distinct pharmacological and physiological profiles.[4] The most abundant subtypes in the brain, α4β2 and α7, are key targets for drug development in areas such as smoking cessation, cognitive enhancement, and neurodegenerative diseases.[2]

Nicotine, the primary psychoactive component of tobacco, is a potent agonist at many nAChR subtypes, with a particularly high affinity for the α4β2 receptor.[2] Its interaction with nAChRs in the brain's reward pathways is central to its addictive properties. 2-(pyrrolidin-3-yl)pyridine, a structural isomer of nicotine's core, presents an intriguing case for comparative analysis. The shift of the pyridine ring from the 3-position to the 2-position of the pyrrolidine ring, and the attachment at the 3-position of the pyrrolidine instead of the 2-position, introduces significant changes in the molecule's three-dimensional structure and electronic distribution. These alterations are predicted to have a profound impact on its binding affinity and selectivity for different nAChR subtypes.

Comparative Analysis of Binding Affinity

Binding Affinity of Nicotine

The binding affinity of (-)-nicotine has been extensively characterized across numerous nAChR subtypes using radioligand binding assays. The data consistently demonstrates a high affinity for α4β2-containing receptors.

| nAChR Subtype | Radioligand | Test System | Ki (nM) | Reference |

| α4β2 | [3H]-Epibatidine | Rat brain membranes | ~1 | |

| α4β2 | [3H]-Nicotine | Rat brain membranes | ~1-4 | [5] |

| α3β4 | [3H]-Epibatidine | Human transfected cells | ~261 | [5] |

| α7 | [3H]-Methyllycaconitine | Rat brain membranes | ~770 | [6] |

| α2β2 | [3H]-Epibatidine | Human transfected cells | High Affinity | [7] |

| α3β2 | [3H]-Epibatidine | Human transfected cells | Moderate Affinity |

This table represents a synthesis of data from multiple sources and experimental conditions may vary.

Inferred Binding Affinity of 2-(pyrrolidin-3-yl)pyridine based on Structure-Activity Relationships

The structural modifications in 2-(pyrrolidin-3-yl)pyridine compared to nicotine are significant and are expected to alter its interaction with the nAChR binding pocket. The binding of nicotinic ligands occurs at the interface between two subunits, with the pyridine ring and the protonated nitrogen of the pyrrolidine ring forming key interactions.

-

Position of the Pyridine Ring: In nicotine, the 3-pyridyl moiety is crucial for high-affinity binding. Studies on nicotine analogs have shown that moving the pyridine nitrogen to the 2- or 4-position can dramatically decrease binding affinity at α4β2 receptors.[7] The 2-pyridyl arrangement in 2-(pyrrolidin-3-yl)pyridine would place the nitrogen atom in a different spatial orientation within the binding pocket, potentially disrupting optimal interactions with amino acid residues.

-

Attachment Point on the Pyrrolidine Ring: Nicotine features a linkage at the 2-position of the pyrrolidine ring. The attachment at the 3-position in 2-(pyrrolidin-3-yl)pyridine alters the stereochemistry and the distance between the pyridine nitrogen and the pyrrolidinium nitrogen. This change in the pharmacophore geometry is likely to reduce binding affinity, as the precise spatial arrangement of these two nitrogen atoms is a critical determinant of high-affinity binding to many nAChR subtypes.

Based on these SAR principles, it is hypothesized that 2-(pyrrolidin-3-yl)pyridine will exhibit a significantly lower binding affinity for most nAChR subtypes, particularly α4β2, compared to nicotine. The altered geometry may lead to a different subtype selectivity profile, but this would require empirical determination.

Experimental Methodologies for Determining Binding Affinity

To empirically validate the hypothesized differences in binding affinity, the following experimental protocols are recommended. These protocols represent standard, robust methods in the field of nAChR pharmacology.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competition binding assay using a radiolabeled ligand with known high affinity for nAChRs, such as [3H]-epibatidine or [3H]-nicotine, is the most common approach.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.

Step-by-Step Protocol: Two-Electrode Voltage Clamp

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the desired α and β nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3 M KCl), one to measure the membrane potential and the other to inject current.

-

Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).

-

-

Ligand Application and Data Acquisition:

-

Apply the test compounds (nicotine and 2-(pyrrolidin-3-yl)pyridine) at various concentrations to the oocyte via the perfusion system.

-

Record the resulting inward currents, which are indicative of cation influx through the activated nAChR channels.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response for each agonist concentration.

-

Plot the normalized current response as a function of the log concentration of the agonist to generate a dose-response curve.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

-

nAChR Signaling Pathway

Activation of nAChRs initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. This can lead to the activation of various downstream kinases and transcription factors, ultimately influencing cellular processes such as neurotransmitter release, gene expression, and cell survival.

Caption: Simplified nAChR signaling pathway.

Upon agonist binding, nAChRs, particularly the α7 subtype which has high Ca2+ permeability, allow for a significant influx of calcium ions. [8]This increase in intracellular Ca2+ can activate several key signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and is activated by nAChR stimulation. [8][9]Akt can phosphorylate and inactivate pro-apoptotic proteins and activate transcription factors like CREB.

-

MAPK/ERK Pathway: Also activated by Ca2+ influx, the MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival.

-

Calmodulin-Dependent Kinases (CaMKs): These kinases are directly activated by Ca2+-calmodulin complexes and play a role in synaptic plasticity and gene expression.

These pathways converge on transcription factors such as CREB (cAMP response element-binding protein), which regulates the expression of genes involved in neuronal survival, synaptic plasticity, and cognitive function.

Conclusion

The structural differences between nicotine and 2-(pyrrolidin-3-yl)pyridine strongly suggest a significant disparity in their binding affinities for nAChRs. Based on established structure-activity relationships, 2-(pyrrolidin-3-yl)pyridine is predicted to have a lower affinity, particularly for the high-affinity α4β2 subtype, compared to nicotine. However, empirical validation through rigorous experimental methods is essential to confirm this hypothesis and to fully characterize the pharmacological profile of this nicotine isomer.

The detailed protocols for radioligand binding assays and two-electrode voltage clamp provided in this guide offer a robust framework for researchers to conduct such comparative studies. A thorough understanding of the binding affinities and functional activities of novel nicotinic ligands is a critical step in the rational design of new therapeutics targeting the nicotinic acetylcholine receptor system.

References

- Akaike, A., Takada-Takatori, Y., Kume, T., & Izumi, Y. (2010). Mechanisms of neuroprotection by nicotine. Journal of Pharmacological Sciences, 112(3), 263-270.

- Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120.

- Anderson, D. J., & Bunnelle, W. H. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8.

- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.

- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.

- Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1-46.

- Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of medicinal chemistry, 48(15), 4705-4745.

- Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182-1191.

- Nakauchi, S., & Sumikawa, K. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. IntechOpen.

- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(1), 1-11.

- Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75-111.

- Pichika, R., et al. (2013). 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. In Molecular Imaging and Contrast Agent Database (MICAD).

- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733-750.

- Zoli, M., Pistillo, F., & Gotti, C. (2015). Diversity of native nicotinic acetylcholine receptors. Neuropharmacology, 96, 302-311.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotine - Wikipedia [en.wikipedia.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Comparative Selectivity Profiling: 2-(Pyrrolidin-3-yl)pyridine Derivatives at α4β2 vs. α7 Nicotinic Acetylcholine Receptors

A Senior Application Scientist's Guide to Understanding Subtype-Specific Ligand Interactions

This guide provides an in-depth analysis of the selectivity profile of 2-(pyrrolidin-3-yl)pyridine derivatives, a class of compounds with significant interest in neuroscience research, at two major nicotinic acetylcholine receptor (nAChR) subtypes: α4β2 and α7. Due to the extensive public data available for the closely related and pioneering compound A-84543, this guide will use it as a primary exemplar to illustrate the experimental methodologies and interpret the resulting selectivity data. The principles and techniques described herein are directly applicable to the characterization of 2-(pyrrolidin-3-yl)pyridine and its analogs.

Nicotinic acetylcholine receptors are ligand-gated ion channels that play critical roles in a wide array of physiological processes within the central nervous system, including learning, memory, and attention.[1][2] The diverse family of nAChRs is assembled from a variety of subunits, leading to numerous receptor subtypes with distinct pharmacological and physiological properties.[3] Among these, the α4β2 and α7 subtypes are of particular interest as therapeutic targets for neurological and psychiatric disorders.[2]

The α4β2 receptor is the most abundant high-affinity nicotine binding site in the brain and is a key player in the addictive properties of nicotine.[1][4] Conversely, the homopentameric α7 receptor is characterized by its high permeability to calcium ions and rapid desensitization, and it is implicated in cognitive function and neuroinflammation.[5][6] Given their distinct roles, designing ligands with high selectivity for one subtype over the other is a critical goal in modern drug discovery.

Section 1: Assessing Binding Affinity - The First Step in Selectivity Profiling

The initial characterization of a compound's selectivity begins with determining its binding affinity (Kᵢ) for the target receptors. This is typically accomplished through competitive radioligand binding assays, which measure the ability of a test compound to displace a known radiolabeled ligand from the receptor's binding site.

A-84543, a well-characterized α4β2-selective agonist, serves as an excellent case study.[7] It demonstrates significantly higher affinity for the α4β2 subtype compared to the α7 subtype, as evidenced by the data compiled from multiple studies.

Comparative Binding Affinity of A-84543

| Receptor Subtype | Radioligand | Kᵢ (nM) | Fold Selectivity (α7/α4β2) |

| α4β2 | [³H]Cytisine | 3.44 ± 0.79 | ~400-fold |

| α7 | [¹²⁵I]α-Bungarotoxin | >1,000 |

Data synthesized from multiple sources indicating general affinity trends. Specific values can vary based on experimental conditions.[8]

The substantial difference in Kᵢ values underscores the high selectivity of A-84543 for the α4β2 receptor.

Experimental Protocol: Radioligand Binding Assay

The following protocol outlines a standard procedure for determining the binding affinity of a test compound at α4β2 and α7 nAChRs.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from α4β2 and α7 receptors.

Materials:

-

Receptor Source: Membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs, or from rat brain regions rich in these receptors (e.g., cortex or hippocampus).[9]

-

Radioligands:

-

Test Compound: 2-(pyrrolidin-3-yl)pyridine derivative (e.g., A-84543).

-

Non-specific Binding Control: A high concentration of a known ligand (e.g., 10 µM Nicotine for α4β2, 1 µM α-Bungarotoxin for α7).[10]

-

Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[11]

-

Scintillation Counter: For detecting radioactivity.

Procedure:

-

Preparation: Thaw the receptor membrane preparations on ice. Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the receptor membranes, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

-

Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control ligand).

-

Equilibration: Incubate the plate for a defined period (e.g., 120 minutes at 4°C) to allow the binding to reach equilibrium.[10]

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[11]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow for Competitive Radioligand Binding Assay

Caption: Experimental workflow for a TEVC assay.

Experimental Protocol: Calcium Imaging for α7 Receptors

The high Ca²⁺ permeability of α7 nAChRs makes calcium imaging an ideal functional assay. [5][12] Objective: To measure the increase in intracellular calcium ([Ca²⁺]ᵢ) in response to the test compound at α7 nAChRs.

Procedure:

-

Cell Culture: Culture cells stably expressing the α7 nAChR (e.g., HEK293 or Neuro2a cells). [5][13]For robust functional expression, co-transfection with the chaperone protein RIC-3 may be necessary. [13]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Imaging Setup: Place the plate of loaded cells onto the stage of a fluorescence microscope or a plate reader equipped for fluorescence measurement (e.g., FLIPR).

-

Baseline Measurement: Record the baseline fluorescence of the cells before adding the compound.

-

Compound Application: Add the test compound at various concentrations to the cells.

-

Signal Detection: Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]ᵢ due to the influx of calcium through the activated α7 nAChRs.

-

Data Analysis: Quantify the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration to determine the EC₅₀.

Workflow for Calcium Imaging Assay

Caption: Workflow for a fluorescence-based calcium imaging assay.

Section 3: Understanding the Downstream Consequences - Signaling Pathways

The activation of α4β2 and α7 nAChRs leads to distinct downstream cellular events, primarily due to their differences in ion permeability.

-

α4β2 Receptors: These receptors are predominantly permeable to Na⁺ and K⁺ ions. Their activation leads to membrane depolarization, which can trigger the firing of action potentials and the opening of voltage-gated calcium channels, indirectly increasing intracellular calcium. [1]* α7 Receptors: A key feature of α7 receptors is their high permeability to Ca²⁺, in addition to Na⁺ and K⁺. [5]This direct influx of calcium allows α7 receptors to more directly modulate a wide range of calcium-dependent signaling cascades, including the release of neurotransmitters and the regulation of gene expression. [5][6]

Signaling Pathways of α4β2 and α7 nAChRs

Caption: Distinct signaling pathways of α4β2 and α7 nAChRs.

Conclusion

The comprehensive analysis, using A-84543 as a representative 2-(pyrrolidin-3-yl)pyridine derivative, clearly demonstrates a strong selectivity profile for the α4β2 nAChR subtype over the α7 subtype. This selectivity is evident in both binding affinity, with a several hundred-fold difference in Kᵢ values, and functional activity, where the compound acts as a potent agonist at α4β2 receptors while showing minimal to no effect at α7 receptors.

This selectivity is rooted in the distinct structural and electrostatic environments of the ligand-binding domains of the two receptor subtypes. [14]The ability to design and characterize such selective compounds is paramount for developing targeted therapeutics that can modulate specific neural circuits while minimizing off-target effects. The experimental protocols detailed in this guide—radioligand binding, two-electrode voltage clamp, and calcium imaging—represent the gold standard for rigorously defining the selectivity profile of any novel nAChR ligand.

References

-

A-84,543 - Wikipedia. Available at: [Link]

-

Uteshev, V. V. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLOS One. Available at: [Link]

-

Gu, Z., & Yakel, J. L. (2011). Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices. PMC. Available at: [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Available at: [Link]

-

Moroni, M., Zwart, R., Sher, E., Cassels, B. K., & Bermudez, I. (2006). Stoichiometry and pharmacology of two human alpha4beta2 nicotinic receptor types. Journal of Molecular Neuroscience. Available at: [Link]

-

Grando, S. A., et al. (2020). Functional α7 nicotinic receptors in human airway smooth muscle increase intracellular calcium concentration and contractility in asthmatics. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

-

PDSP. Assay Protocol Book. PDSP. Available at: [Link]

-

Wang, Y., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Spandidos Publications. Available at: [Link]

-

Fonck, C., et al. (2009). Engineering α4β2 nAChRs with reduced or increased nicotine sensitivity via selective disruption of consensus sites in the M3-M4 cytoplasmic loop of the α4 subunit. Journal of Neurochemistry. Available at: [Link]

-

Damaj, M. I., et al. (2007). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Biochemical Pharmacology. Available at: [Link]

-

Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules. Available at: [Link]

-

Kulkarni, R., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

-

Pantoja, R., et al. (2003). Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor. eLife. Available at: [Link]

-

Nashmi, R., et al. (2003). Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits: Effects of Localization, Trafficking, and Nicotine-Induced Upregulation in Clonal Mammalian Cells and in Cultured Midbrain Neurons. Journal of Neuroscience. Available at: [Link]

-

Doran, V., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. Available at: [Link]

-

Montalban, A. G., et al. (2011). Pharmacological characterization of a novel α2C-adrenoceptor agonist. PubMed. Available at: [Link]

-

Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. MDPI. Available at: [Link]

-

Nelson, M. E., et al. (2003). Alternate stoichiometries of alpha4beta2 nicotinic acetylcholine receptors. Journal of Neurochemistry. Available at: [Link]

-

ResearchGate. Characterization of recombinant nAChRs by two-electrode voltage clamp... ResearchGate. Available at: [Link]

-

Shakya, B., & Yadav, P. N. (2013). Synthesis and characterization of 2-pyridineformamide 3-pyrrolidinylthiosemicarbazone. Journal of Nepal Chemical Society. Available at: [Link]

-

Doran, V., et al. (2021). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. Available at: [Link]

-

Huang, X., et al. (2006). Modeling subtype-selective agonists binding with alpha4beta2 and alpha7 nicotinic acetylcholine receptors: effects of local binding and long-range electrostatic interactions. Journal of Medicinal Chemistry. Available at: [Link]

-

Parikh, V., et al. (2010). Prefrontal beta2 subunit-containing and alpha7 nicotinic acetylcholine receptors differentially control glutamatergic and cholinergic signaling. Journal of Neuroscience. Available at: [Link]

-

Yamashita, T., & Isa, T. (2004). Postsynaptic Alpha 4 Beta 2 and Alpha 7 Type Nicotinic Acetylcholine Receptors Contribute to the Local and Endogenous Acetylcholine-Mediated Synaptic Transmissions in Nigral Dopaminergic Neurons. Brain Research. Available at: [Link]

-

Miguel-Martínez, A. D., et al. (2023). Pharmacological Profile of the Purinergic P2Y Receptors That Modulate, in Response to ADPβS, the Vasodepressor Sensory CGRPergic Outflow in Pithed Rats. MDPI. Available at: [Link]

-

Alpha-4 beta-2 nicotinic receptor - Wikipedia. Available at: [Link]

-

UPCommons. European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

-

Showell, G. A., et al. (1997). The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist CP-195543. PubMed. Available at: [Link]

-